6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)nicotinic acid
CAS No.:
Cat. No.: VC17483933
Molecular Formula: C13H9N3O2
Molecular Weight: 239.23 g/mol
* For research use only. Not for human or veterinary use.
![6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)nicotinic acid -](/images/structure/VC17483933.png)
Specification
Molecular Formula | C13H9N3O2 |
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Molecular Weight | 239.23 g/mol |
IUPAC Name | 6-pyrrolo[2,3-c]pyridin-1-ylpyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C13H9N3O2/c17-13(18)10-1-2-12(15-7-10)16-6-4-9-3-5-14-8-11(9)16/h1-8H,(H,17,18) |
Standard InChI Key | AWEVJGOMHNBERP-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=NC=C1C(=O)O)N2C=CC3=C2C=NC=C3 |
Introduction
Structural Characteristics and Nomenclature
The compound’s systematic name, 6-(1H-pyrrolo[2,3-c]pyridin-1-yl)nicotinic acid, reflects its bicylcic architecture. The core structure consists of:
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A nicotinic acid subunit (pyridine-3-carboxylic acid), which contributes a carboxylic acid group at position 3 of the pyridine ring.
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A 1H-pyrrolo[2,3-c]pyridine subunit fused at position 6 of the nicotinic acid scaffold. This pyrrolopyridine system features a five-membered pyrrole ring annulated to the pyridine at positions 2 and 3, creating a 6-5 bicyclic framework .
The molecular formula is C₁₃H₉N₃O₂, with a calculated molecular weight of 239.23 g/mol. Key structural features include:
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Planar aromatic systems in both rings, enabling π-π stacking interactions.
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A carboxylic acid group at position 3 of the pyridine, which enhances solubility and provides a site for derivatization.
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Tautomerism in the pyrrolopyridine ring, where the hydrogen atom at position 1 can shift, influencing electronic properties .
Synthetic Routes and Methodologies
Challenges in Functionalization
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Regioselectivity: The electron-deficient pyridine ring necessitates careful control of reaction conditions to avoid undesired side products .
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Protection-Deprotection Strategies: The carboxylic acid group often requires protection (e.g., as a methyl ester) during coupling steps to prevent side reactions .
Physicochemical Properties
Experimental and computed properties of 6-(1H-pyrrolo[2,3-c]pyridin-1-yl)nicotinic acid include:
The compound’s low aqueous solubility (similar to nicotinic acid ) necessitates formulation strategies such as salt formation (e.g., sodium or lysine salts) for pharmaceutical applications.
Future Directions and Challenges
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Optimization of Bioavailability: Structural modifications (e.g., prodrug formulations) could address solubility limitations.
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Target Validation: In vivo studies are needed to confirm SGK-1 inhibition and therapeutic efficacy in models of hypertension or renal fibrosis.
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Synthetic Scalability: Developing cost-effective routes for large-scale production remains critical for preclinical development.
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